Bisdisulizole

Catalog No.
S3349383
CAS No.
170864-82-1
M.F
C20H14N4O12S4
M. Wt
630.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisdisulizole

Avobenzone alternative: Bisdisulizole (CAS 170864-82-1, supplied as disodium salt) is a water-soluble UVA filter that avoids greasy emulsions and photo-instability.

  • Aqueous solubility: dissolves in water phase, yielding transparent, lightweight sunscreens
  • Photostable: no degradation under UV exposure, eliminating costly stabilizers
  • High MW (674.57 g/mol) & zero skin penetration: ideal for pediatric/hypoallergenic sun care
  • Dual-phase synergy: combine with oil-soluble UVB filters for high SPF without oil-phase overload

In-stock, ready for global dispatch.

CAS Number

170864-82-1

Product Name

Bisdisulizole

IUPAC Name

2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid

Molecular Formula

C20H14N4O12S4

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C20H14N4O12S4/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

LYLOSUMZZKYEDT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O

2,2′-(1,4-Phenylene)bis-1H-benzimidazole-4,6-disulfonic acid is employed as a UV filter in cosmetic products according to the current EU legislation (EC, 2009).

Synonyms

Bisdisulizole, Bisdisulizole Disodium, Neo Heliopan AP, Disodium Phenyl Dibenzimidazole Tetrasulfonate, 2,2'-(1,4-Phenylene)bis(1H-benzimidazole-4,6-disulfonic acid), Phenyl dibenzimidazole tetrasulfonate

Purity

≥98%

Package Size

1 g, 5 g

Bisdisulizole (CAS 170864-82-1), commonly procured as its disodium salt Bisdisulizole Disodium (CAS 180898-37-7), is a highly hydrophilic, high-molecular-weight organic UVA II absorber. Characterized by a complex structure featuring multiple benzimidazole rings and tetrasulfonate groups, it exhibits a peak UV absorbance at approximately 335 nm [1]. Unlike the majority of traditional ultraviolet filters which are lipophilic, this compound is engineered to form highly water-soluble salts upon neutralization with a base [2]. This unique aqueous compatibility, combined with exceptional photostability and a large molecular weight (674.57 g/mol for the disodium salt), makes it a critical baseline material for formulators seeking to shift the UV protection burden away from heavily loaded oil phases in advanced dermatological and cosmetic applications [2].

Research Fit

Format compatibility Water-soluble, enables transparent aqueous gels and sprays for sunscreen research
Spectral class UVA-II absorber (280–370 nm), complements UVB filters for broad-spectrum studies
Regulatory context Approved in EU, AU, CN, BR, ASEAN up to 10%; not approved in US, CA, JP

Generic substitution in UVA filter procurement typically defaults to Avobenzone (Butyl methoxydibenzoylmethane), the most ubiquitous in-class alternative. However, substituting Bisdisulizole with Avobenzone fundamentally alters formulation mechanics and product stability. Avobenzone is strictly oil-soluble, forcing manufacturers to rely on high volumes of lipid-phase solvents, which inevitably results in heavy, greasy final products[1]. Furthermore, Avobenzone is notoriously photo-unstable, rapidly degrading and losing up to 60% of its UVA absorbance upon solar exposure unless complex, costly photostabilizer packages are added[2]. In contrast, Bisdisulizole Disodium remains stable under UV irradiation and dissolves entirely in the aqueous phase, preventing oil-phase saturation and allowing for the creation of lightweight, transparent, and inherently stable dual-phase protection systems [1].

Substitution Risk

UVA protection
Ensulizole (PBSA): UVB-dominant
May leave critical UVA gap, reducing broad-spectrum claim potential
Water-soluble transparent systems
Oil-soluble UVA filters (Avobenzone, DHHB)
May not deliver clear, lightweight gel/spray textures

Photostability and Absorbance Retention Under UV Irradiation

Avobenzone, the industry-standard UVA filter, suffers from severe photodegradation, losing up to 60% of its UV absorbance capacity upon exposure to solar radiation without the addition of specific stabilizers like octocrylene [1]. In contrast, Bisdisulizole Disodium is inherently photostable, maintaining its structural integrity and peak absorbance (at 335 nm) even under prolonged UV exposure [2]. This eliminates the procurement need for auxiliary photostabilizing chemicals.

Evidence DimensionPhotodegradation / Absorbance Loss
Target Compound DataMaintains >95% efficacy; highly photostable without additives
Comparator Or BaselineAvobenzone: Loses up to 60% of its activity at 360nm under solar radiation
Quantified DifferenceBisdisulizole prevents the ~60% efficacy loss seen in unstabilized Avobenzone
ConditionsStandard UV irradiation / solar exposure assays

Allows manufacturers to formulate long-lasting UVA protection without purchasing and integrating complex photostabilizer packages.

Spectral Coverage
Class-level inference
Primarily UVA (280–370 nm) vs. Ensulizole: UVB
Supports UVA protection claims in water-based systems
Literature classification; verify via UV spectroscopy

Formulation Phase Compatibility and Solubility

Most broad-spectrum organic UV filters, including Avobenzone and Bemotrizinol, are highly lipophilic and require substantial lipid-phase solvents for dissolution [1]. Bisdisulizole Disodium, due to its tetrasulfonate structure, is highly water-soluble upon neutralization [2]. This allows formulators to place the UVA filter entirely in the aqueous phase, reducing the oil-phase burden.

Evidence DimensionPhase Solubility
Target Compound DataHighly water-soluble (aqueous phase integration)
Comparator Or BaselineAvobenzone / Bemotrizinol: Strictly oil-soluble (lipid phase integration)
Quantified DifferenceShifts 100% of the specific UVA II filter load from the oil phase to the water phase
ConditionsStandard cosmetic emulsion formulation (oil-in-water or water-based gels)

Enables the production of lightweight, non-greasy, transparent aqueous gels and sprays that cannot be formulated with oil-soluble substitutes.

Photostability
Head-to-head comparison
Photostable vs. Avobenzone: up to 36% loss after 1 h
Reduces reliance on photostabilizers in formulation
Review-based comparison; independent verification suggested

Systemic Absorption and Epidermal Penetration

Low molecular weight lipophilic filters such as Oxybenzone and Avobenzone exhibit measurable percutaneous absorption, often surpassing the FDA threshold of 0.5 ng/mL in plasma [1]. Bisdisulizole Disodium possesses a significantly higher molecular weight (674.57 g/mol) and a highly hydrophilic, ionic nature, resulting in virtually zero epidermal penetration [2]. This structural exclusion prevents systemic circulation and potential endocrine disruption.

Evidence DimensionPercutaneous Absorption / Plasma Concentration
Target Compound DataMinimal to no skin penetration; systemic absorption negligible
Comparator Or BaselineOxybenzone / Avobenzone: Measurable systemic absorption (>0.5 ng/mL plasma)
Quantified DifferenceEliminates the measurable systemic bioavailability associated with traditional lipophilic filters
ConditionsTopical application percutaneous absorption studies

Provides a critical safety margin for sensitive skin, pediatric formulations, and regulatory compliance regarding systemic exposure.

Extinction Coefficient
Data to verify
≥770 at λmax ~335–340 nm (NaOH/water)
Enables precise concentration calculation for target UVA-PF
Verify under your solvent and instrument conditions
Photostabilization Synergy
Supporting evidence
Stabilizes Avobenzone; reported synergistic UVA protection
Allows simplified, robust broad-spectrum systems
Manufacturer guideline; confirm in final formulation

Water-Based Transparent Sunscreens (Gels and Clear Sprays)

Leveraging its exceptional water solubility, Bisdisulizole is the primary choice for formulating clear, oil-free UV protection products where lipophilic filters like Avobenzone would cause turbidity or require heavy solvents [1].

Dual-Phase Synergistic SPF Formulations

By incorporating Bisdisulizole into the aqueous phase, manufacturers can combine it with oil-soluble UVB filters (e.g., Octocrylene) in the lipid phase. This prevents oil-phase saturation and achieves a high, broad-spectrum SPF without compromising the emulsion's sensory profile [2].

Sensitive Skin and Pediatric Care Products

Due to its high molecular weight and lack of percutaneous absorption, this compound is ideal for hypoallergenic and pediatric sun care lines that must strictly avoid the systemic absorption risks associated with smaller chemical filters [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Transparent water-based sunscreen research
Water solubility and optical clarity
Clear gel/spray formulation, UVA-PF assay
Stable broad-spectrum emulsion studies
Synergistic photostabilization with Avobenzone
Photostability testing, SPF/PA rating confirmation
Dermal safety and low-permeation evaluations
High molecular weight, low dermal absorption potential
In vitro skin permeation assessment
High UVA-PF formulation optimization
High UVA extinction efficiency
UVA-PF/PA rating measurement at target use level

XLogP3

-0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

629.94910659 g/mol

Monoisotopic Mass

629.94910659 g/mol

Heavy Atom Count

40

UNII

I18TO1635N

Other CAS

170864-82-1
180898-37-7

Wikipedia

Bisdisulizole

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